molecular formula C12H12N2O2 B555703 (R)-2-Amino-3-(quinolin-2-yl)propanoic acid CAS No. 170421-67-7

(R)-2-Amino-3-(quinolin-2-yl)propanoic acid

Cat. No. B555703
M. Wt: 216.24 g/mol
InChI Key: CRSSRGSNAKKNNI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . It’s an essential segment of both natural and synthetic compounds .


Synthesis Analysis

Quinoline derivatives can be synthesized through various methods. For instance, aniline, alkynes, and aldehydes can react via a cascade cyclization reaction to provide quinoline . Other synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach .


Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety . The exact structure of “®-2-Amino-3-(quinolin-2-yl)propanoic acid” would need to be determined through further analysis.


Chemical Reactions Analysis

Quinoline and its derivatives can undergo various chemical reactions. For example, aniline, alkynes, and aldehydes can react via a cascade cyclization reaction to provide quinoline .

Scientific Research Applications

Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate

Research on amino alcohols reacted with quinaldinic acid has shown significant insights into hydrogen bonding and polymorphism, highlighting the structural versatility and potential applications in scientific research. Podjed and Modec (2022) synthesized salts by reacting three amino alcohols with quinaldinic acid, resulting in compounds characterized by distinct hydrogen bonding and π...π stacking interactions due to their NH3+ and quinaldinate anions. This study emphasizes the importance of understanding molecular interactions for developing new materials and compounds (Podjed & Modec, 2022).

Molecular Recognition through Optically Pure Compounds

Khanvilkar and Bedekar (2018) demonstrated the application of optically pure compounds in molecular recognition. They utilized optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol as a chiral solvating agent for distinguishing enantiomers of various acids through NMR or fluorescence spectroscopy. This research showcases the potential of quinoline derivatives in analytical chemistry and pharmaceutical research, providing a method for the quantitative determination of isomers (Khanvilkar & Bedekar, 2018).

Antimicrobial and Analytical Applications of Quinoline Derivatives

Zubkov et al. (2016) explored the analytical methods for quality control of promising active pharmaceutical ingredients (APIs) among derivatives of 4-oxoquinoline-3-propanoic acids, highlighting their potential in combating microbial resistance. Their research underlines the significance of these compounds in developing new antimicrobial drugs and the necessity of robust analytical methods for ensuring the quality of these potential APIs (Zubkov et al., 2016).

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Future research may focus on the synthesis of bioactive derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

properties

IUPAC Name

(2R)-2-amino-3-quinolin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSSRGSNAKKNNI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(quinolin-2-yl)propanoic acid

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